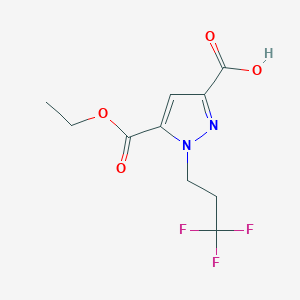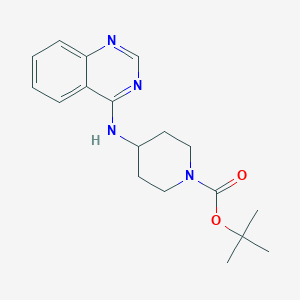
tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H24N4O2 . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues . It has been placed under international control due to its potential misuse in the illicit manufacture of fentanyl .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate” is defined by its molecular formula C18H24N4O2 . The exact structure is not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis Techniques
Synthesis of Quinazoline Derivatives : A study focused on the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolinone using tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a starting material. This process aimed to reduce reaction steps and costs, thereby increasing yield and suitability for industrial requirements (S. Xiao-kai, 2013).
Tert-butyl Piperazine Carboxylate in Antibacterial and Anthelmintic Activity : Another study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its in vitro antibacterial and anthelmintic activity, finding it to have moderate anthelmintic activity (C. Sanjeevarayappa et al., 2015).
Intermediate in Drug Synthesis
- Role as an Intermediate in Anticancer Drugs : A study described the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The study emphasized the need for ongoing development and optimization of antitumor inhibitors, highlighting the significance of this compound (Binliang Zhang et al., 2018).
Biological and Chemical Studies
Structural and Biological Analysis : Research has been conducted on the structure and biological properties of tert-butyl piperidine carboxylate derivatives. For instance, a study synthesized tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate and analyzed its molecular structure (D. Richter et al., 2009).
Synthesis of Quinoxalin-2(1H)-ones : Another study reported a method for synthesizing quinoxaline-3-carbonyl compounds, using tert-butyl carbazate as a coupling reagent in a metal- and base-free condition. This synthesis is pertinent to the preparation of bioactive natural products and synthetic drugs (Long-Yong Xie et al., 2019).
Potential Pharmaceutical Applications
Antiviral Applications : A study discovered and conducted a SAR study of piperidine-based derivatives as novel influenza virus inhibitors. The study highlighted one such compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, for its potent inhibitory activity against various influenza virus strains (Guoxin Wang et al., 2014).
Antitumor Properties : Another research synthesized various 2-(1-substituted-piperidine-4-ylamino)quinazoline derivatives and evaluated their antiproliferative activities on cancer cell lines, highlighting their potential as antitumor agents (Yong-Kang Wang et al., 2012).
Safety and Hazards
“tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate” is a precursor that can be used for the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is a major contributing drug to the opioid crisis in North America . Therefore, the safety and hazards associated with this compound are likely related to its potential misuse in the illicit manufacture of fentanyl .
Direcciones Futuras
Mecanismo De Acción
Target of action
The compound contains a quinazoline moiety, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The specific targets of this compound would need to be determined experimentally.
Propiedades
IUPAC Name |
tert-butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-10-8-13(9-11-22)21-16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHASAUGIHZUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


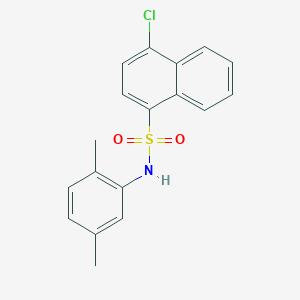
![Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2943077.png)
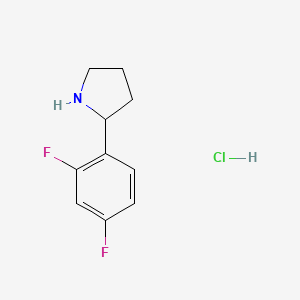
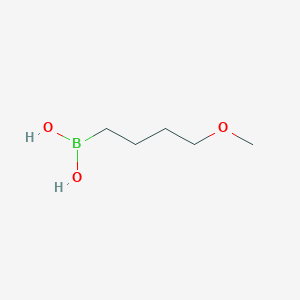


![N-(1-cyanocyclopropyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2943087.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2943088.png)
![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)

![4-[(Cyclopentylamino)methyl]benzoic acid](/img/structure/B2943093.png)
![N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2943095.png)
